Nefopam-d3 N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

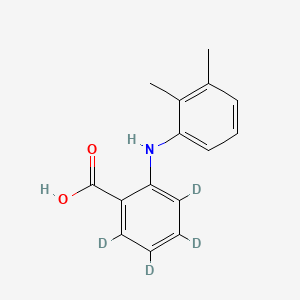

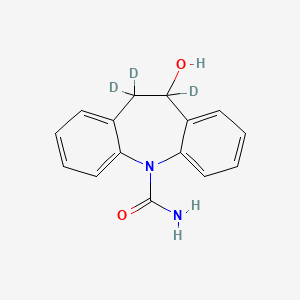

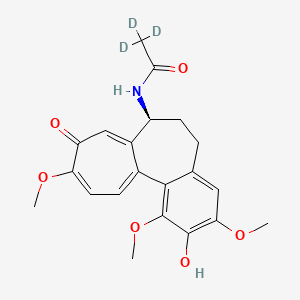

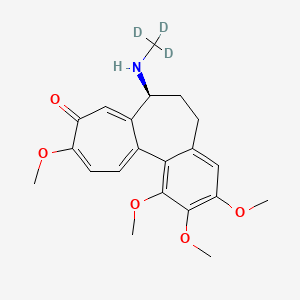

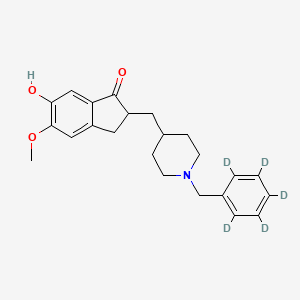

Nefopam-d3 N-Oxide is the labelled analogue of Nefopam N-Oxide, which is a metabolite of Nefopam . It has a molecular formula of C17H16D3NO2 and a molecular weight of 272.36 .

Synthesis Analysis

Nefopam-d3 N-Oxide is the deuterium labeled Nefopam N-Oxide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

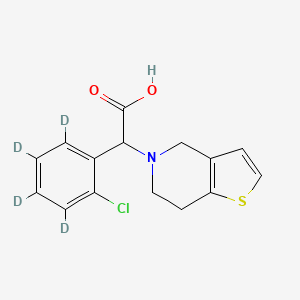

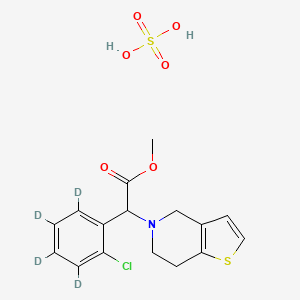

The molecular structure of Nefopam-d3 N-Oxide is represented by the SMILES string:C(N1(=O)CC=2C(C(OCC1)C3=CC=CC=C3)=CC=CC2)([2H])([2H])[2H] . Chemical Reactions Analysis

N-oxide of nefopam can be obtained from nefopam substance by oxidation with potassium peroxymonosulfate . The reduction of N-oxide at the dropping mercury electrode (DME) and silver solid amalgam electrodes (AgSAE) consists of two one-electron stages each accompanied with one proton transfer .Physical And Chemical Properties Analysis

Nefopam-d3 N-Oxide is a white to off-white solid . It has a molecular weight of 272.36 and a molecular formula of C17H16D3NO2 .Scientific Research Applications

Nefopam Conformational Studies

Nefopam-d3 N-Oxide is a product formed by N-oxidation of nefopam, a non-opioid, non-steroidal analgesic. Studies show that both diastereomeric N-oxides of nefopam exhibit boat-(flattened chair) conformations of the octagonal ring, important for understanding the drug's molecular interactions and effects (Glaser, Peleg, & Geresh, 1990).

Pharmacokinetic Modeling

A mixed-effects pharmacokinetic model was developed for nefopam and its metabolites, including Nefopam N-Oxide, in human plasma and urine. This model helps in understanding the metabolism and clinical effects of nefopam, providing insights into its interactions and transformations within the body (Mittur, 2018).

Nefopam's Analgesic Effects

Research on the analgesic properties of nefopam, including its N-oxide form, has shown significant potential in pain management. Studies indicate its effectiveness in various pain models, contributing valuable knowledge to the field of pain management (Evans, Lysakowski, & Tramèr, 2008).

Nefopam in Neuropathic Pain

Studies exploring the use of nefopam and its derivatives in neuropathic pain models have shown promising results. These findings are crucial for developing new therapeutic approaches for chronic pain conditions, including neuropathic pain (Biella et al., 2003).

Nefopam's Impact on Neurophysiology

Research has also focused on nefopam's effects on calcium influx and cGMP formation, providing insights into its potential use in neurological and neuropsychiatric disorders. Understanding these mechanisms is vital for developing treatments for conditions involving excessive glutamate release (Novelli et al., 2005).

Nefopam's Role in Antinociception

Investigations into the role of nefopam in antinociception have provided valuable data on its interaction with opioidergic and noradrenergic systems. This knowledge is essential for understanding and improving its clinical application in pain management (Gray, Nevinson, & Sewell, 1999).

Mechanism of Action

Safety and Hazards

When handling Nefopam-d3 N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

CAS RN |

1346603-50-6 |

|---|---|

Molecular Formula |

C17H16NO2D3 |

Molecular Weight |

272.36 |

Appearance |

White to Off-White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

66091-32-5 (unlabelled) |

synonyms |

3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-Oxide- d3 |

tag |

Nefopam Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.